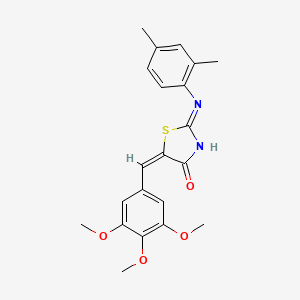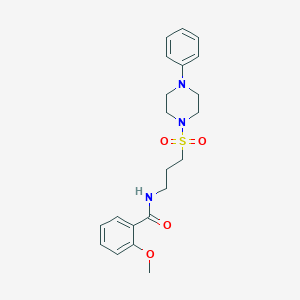![molecular formula C15H18O4 B2553138 [(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate CAS No. 478046-88-7](/img/structure/B2553138.png)
[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate”, related compounds have been synthesized through various methods. For instance, regioselectively modified amylose derivatives with three different substituents at the 2-, 3-, and 6-positions were prepared and their enantioseparations in HPLC were examined . Another study synthesized and immobilized amylose derivatives bearing a 4-tert-butylbenzoate group at the 2-position and 3,5-dichlorophenylcarbamate/3-(triethoxysilyl)propylcarbamate groups at 3- and 6-positions .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Uses
“[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate” is a compound that could be explored for various scientific and industrial applications due to its structural features. While specific studies on this compound are not readily available, research on similar compounds provides insight into potential applications. Chemicals with methoxy and benzoate groups are often investigated for their roles in pharmaceuticals, materials science, and environmental science. For example, parabens, which share a structural resemblance in terms of benzoate esters, are widely used as preservatives in cosmetics, pharmaceuticals, and foods due to their antimicrobial properties. They have been studied extensively for their occurrence, behavior, and fate in aquatic environments, highlighting the environmental impact of widely used chemical compounds (Haman, Dauchy, Rosin, & Munoz, 2015)[https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt].
Environmental Impact and Biodegradation
The environmental persistence and biodegradation of chemical compounds similar to “[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate” are of significant interest. Studies on parabens have shown that while they can be relatively well eliminated from wastewater, they persist in surface waters and sediments, indicating continuous environmental exposure (Haman et al., 2015)[https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt]. This research underscores the need for understanding the environmental behavior of synthetic compounds and their impact on ecosystems.
Antioxidant Activity
Compounds containing methoxy groups are often investigated for their antioxidant properties. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests have been employed to determine the antioxidant activity of various compounds (Munteanu & Apetrei, 2021)[https://consensus.app/papers/methods-used-determining-antioxidant-activity-review-munteanu/f56cfc1a77bf5e4b9817151d69b796a0/?utm_source=chatgpt]. Such studies are crucial for identifying potential applications of chemical compounds in health-related fields, such as in the development of new pharmaceuticals or dietary supplements.
Catalytic and Enzymatic Reactions
Research on oxidoreductive enzymes and their applications in treating organic pollutants presents a framework for utilizing synthetic compounds as mediators or substrates in catalytic processes (Husain & Husain, 2007)[https://consensus.app/papers/applications-redox-mediators-treatment-organic-husain/f19d7055d39159a0b501a87e7d4b2b37/?utm_source=chatgpt]. Such applications are particularly relevant in environmental remediation and the development of sustainable chemical processes.
Eigenschaften
IUPAC Name |
[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-15(2,3)12-7-5-11(6-8-12)14(17)19-10-9-13(16)18-4/h5-10H,1-4H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCNMNUWBMJGOW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

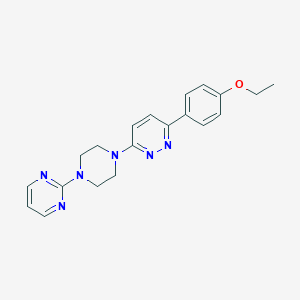
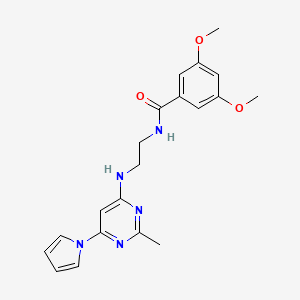
![Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-](/img/structure/B2553059.png)

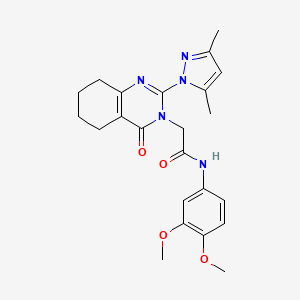
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/no-structure.png)
![2-Chloro-N-[(3-methoxy-4-methylphenyl)methyl]-N-(oxan-3-yl)acetamide](/img/structure/B2553064.png)
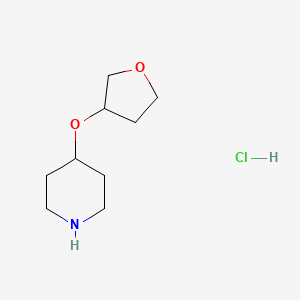
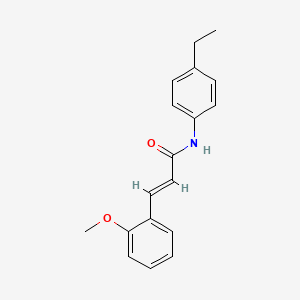
![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2553068.png)
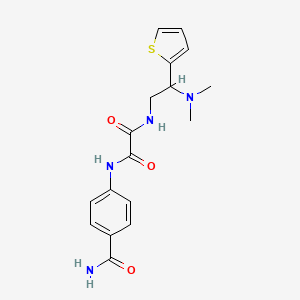
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[5-(propan-2-yloxymethyl)furan-2-yl]methanone](/img/structure/B2553070.png)
